molecular formula C5H8FNO B589912 2-Pentanone, 5-fluoro-4-imino- (9CI) CAS No. 127487-10-9

2-Pentanone, 5-fluoro-4-imino- (9CI)

Cat. No.: B589912
CAS No.: 127487-10-9
M. Wt: 117.123
InChI Key: KQUPTFRTKBGRKI-UHFFFAOYSA-N
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Description

2-Pentanone, 5-fluoro-4-imino- (9CI) is a fluorinated and imino-substituted derivative of 2-pentanone. The compound has been studied for its fluorescence properties, particularly in DNA recognition contexts, where its anthracene-based fluorophore plays a critical role .

Properties

CAS No.

127487-10-9

Molecular Formula

C5H8FNO

Molecular Weight

117.123

IUPAC Name

5-fluoro-4-iminopentan-2-one

InChI

InChI=1S/C5H8FNO/c1-4(8)2-5(7)3-6/h7H,2-3H2,1H3

InChI Key

KQUPTFRTKBGRKI-UHFFFAOYSA-N

SMILES

CC(=O)CC(=N)CF

Synonyms

2-Pentanone, 5-fluoro-4-imino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Fluorine Substitution: The 5-fluoro group increases lipophilicity and stability, a trait shared with perfluorinated compounds like nonafluoropentanoic acid derivatives . However, the position of fluorine (e.g., 5-fluoro vs.
  • Imino Group: The 4-imino moiety introduces nitrogen-based reactivity, distinguishing it from hydroxyl or methylene-substituted analogs like 4-hydroxy-3-methylene-2-pentanone (MW: 114.14 g/mol) .

Electronic Properties

Theoretical calculations for 2-pentanone’s π HOMO ionization energy show a 14.5% deviation from experimental values . While data for 5-fluoro-4-imino-2-pentanone is unavailable, fluorinated analogs (e.g., trifluoromethyl ketones) typically exhibit enhanced electron-withdrawing effects, which may reduce such deviations by stabilizing molecular orbitals.

Fluorescence and Binding Properties

Role of the Anthracene Fluorophore

The anthracene ring in 9CI acts as a fluorophore, enabling fluorescence upon binding to DNA G-quadruplex structures. Key findings include:

  • Fluorophore Size : Compounds with smaller aromatic rings (e.g., compounds 3 and 4) show negligible fluorescence, whereas 9CI’s large conjugated system facilitates strong signals .
  • Substitution Position : Compound 6, a structural isomer of 9CI with anthracene substitutions at different positions, exhibits similar conjugation but altered binding kinetics, highlighting the importance of substituent placement .

Binding Mechanism

9CI interacts with c-MYC Pu22 G-quadruplex DNA through a three-step process: kinetic match, dynamic interaction, and final π-stacking. This mechanism underpins its high selectivity compared to analogs lacking optimized fluorophores .

Biochemical Research

  • DNA Recognition : 9CI’s fluorescence response makes it a candidate for detecting G-quadruplex structures in oncogene regulation .
  • Volatile Organic Compound (VOC) Analysis: Unmodified 2-pentanone is a reference compound in COPD studies, but its detectability varies between GC-IMS and GC-APCI-MS methods . Fluorinated derivatives like 9CI may offer improved specificity in such assays.

Industrial Use

  • Solvent Properties: Methyl isobutyl ketone (MIBK), a 2-pentanone derivative, is widely used as an industrial solvent . Fluorinated analogs like 9CI could serve niche roles in specialty chemistry due to enhanced stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
2-Pentanone, 5-fluoro-4-imino- (9CI) Fluorine, imino, anthracene ring Not specified DNA G-quadruplex fluorescence probe
2-Pentanone Simple ketone 86.13 VOC reference in COPD studies
4-Hydroxy-3-methylene-2-pentanone Hydroxy, methylene groups 114.14 Synthetic intermediate
3-Pentanone, 1,1,2-trifluoro-4,4-dimethyl Trifluoro, dimethyl groups Not specified High stability, industrial applications

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